molecular formula C8H9N3 B1447465 (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine CAS No. 1196145-18-2

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine

Cat. No.: B1447465
CAS No.: 1196145-18-2
M. Wt: 147.18 g/mol
InChI Key: CCLMUTSOQIAOIW-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine typically involves the construction of the pyrrolo-pyridine core followed by functionalization at the 3-position. One common method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets by binding to their active sites or allosteric sites. This interaction can lead to the activation or inhibition of downstream signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

  • (1H-Pyrrolo[2,3-B]pyridin-4-YL)methanamine
  • (1H-Pyrrolo[2,3-B]pyridin-6-YL)methanamine
  • (1H-Pyrrolo[2,3-B]pyridin-5-YL)methanol

Uniqueness

(1H-Pyrrolo[3,2-B]pyridin-3-YL)methanamine is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics make it a valuable scaffold for the design of novel bioactive molecules with enhanced potency and selectivity .

Properties

IUPAC Name

1H-pyrrolo[3,2-b]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-6-5-11-7-2-1-3-10-8(6)7/h1-3,5,11H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLMUTSOQIAOIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN2)CN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501278251
Record name 1H-Pyrrolo[3,2-b]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196145-18-2
Record name 1H-Pyrrolo[3,2-b]pyridine-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1196145-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-b]pyridine-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501278251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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